2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone
Description
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-5,12,16-18,20H,6H2 |
InChI Key |
JOTFBNHLVKKWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Alkyne Coupling
Modern syntheses leverage copper catalysts for constructing the benzofuran nucleus. A salient example involves DBU-promoted cyclization of 2-propargyl cyclohexenone, where CuCl facilitates alkyne activation. The mechanism proceeds via copper acetylide intermediates, undergoing reductive elimination and oxidative aromatization to yield trifluoroethyl-substituted benzofurans (45–93%). Adapting this to the target compound would require introducing the dihydroxyphenylmethyl group through propargyl precursors, though protecting groups for phenolic -OH moieties remain essential.
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable strategic C–C bond formation critical for appending the (3,4-dihydroxyphenyl)methyl moiety. A bifunctional approach employs N-tosylhydrazones and iodobenzene-alkynes under Pd(PPh₃)₂Cl₂ catalysis. Oxidative addition and carbopalladation generate intermediates susceptible to migratory insertion, ultimately yielding dihydrobenzofurans. Applying this to the target compound could involve coupling a pre-functionalized benzofuranone halide with a dihydroxyphenylboronic ester via Suzuki-Miyaura conditions.
Friedel-Crafts Acylation and Subsequent Alkylation
A patent-derived route utilizes phloroglucinol as a starting material, undergoing Friedel-Crafts acylation with chloroacetyl chloride to form 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. Subsequent cyclization in methanol with sodium acetate yields 4,6-dihydroxy-3(2H)-benzofuranone, which can be halogenated at position 7 (Br or I) for further functionalization. Introducing the (3,4-dihydroxyphenyl)methyl group would require Ullmann coupling or nucleophilic substitution, leveraging the halogen’s reactivity.
Analytical Characterization and Validation
Chromatographic Monitoring
HPLC proves indispensable for tracking reaction progress, as evidenced by residual o-hydroxyphenylacetic acid quantification (<1%). Reverse-phase systems with C18 columns and UV detection at 254 nm are standard.
Spectroscopic Confirmation
¹H-NMR of intermediates, such as 4,6-dihydroxy-3(2H)-benzofuranone, reveals distinct resonances: δ 4.98 (s, 2H, CH₂), 5.85 (s, 2H, aromatic H), and 12.07 ppm (s, 2H, -OH). For the target compound, HMBC correlations would confirm connectivity between the benzofuranone core and the dihydroxyphenylmethyl substituent.
Comparative Methodological Analysis
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Insights :
- The target compound exhibits moderate OB compared to Okanin (98.81%) but higher than quercetin (46.43%) .
- Its DL (0.21) is lower than Bidenphenol glucoside (0.61), likely due to reduced hydrophobicity from hydroxyl groups .
Aurone Derivatives: Aureusidin and Maritimetin
Aureusidin (CAS 38216-54-5) and maritimetin (CAS 576-02-3) are aurones with structural similarities (Table 2):
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Target Compound | C₁₅H₁₂O₆ | 288.25 | Benzyl-substituted benzofuranone |
| Aureusidin | C₁₅H₁₀O₆ | 286.24 | Aurone with exocyclic double bond (Z-configuration) |
| Maritimetin | C₁₅H₁₀O₆ | 286.24 | Analogous to aureusidin with similar substitution |
Key Insights :
- Aurones like aureusidin are reported to exhibit anti-inflammatory and tyrosinase-inhibitory properties , whereas the target compound’s bioactivity remains less characterized .
Benzophenone Derivatives from Ranunculus ternatus
Two benzophenones isolated from Ranunculus ternatus (compounds 1 and 2 in ) share the 3,4-dihydroxyphenyl moiety but differ in ester substituents:
- Compound 1 : Methyl ester with anti-tuberculosis activity (enhanced when combined with gallic acid) .
- Target Compound : Lacks the ester group, which may reduce solubility in lipid membranes compared to compound 1 .
Quercetin Oxidation Products
Under acidic nitrite conditions, quercetin oxidizes to form 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (III) and its glucoside (IV) . These share the benzofuranone core but feature additional hydroxyl groups at position 2,4,4.
- Antioxidant Activity : Compound III exhibits comparable radical-scavenging capacity to quercetin but with altered pharmacokinetics due to structural rigidity .
Biological Activity
2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone, also known as a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is notably recognized as an intermediate in the synthesis of Okanin, which is extracted from the leaves of Dalbergia sissoo Roxb.. Research indicates that it possesses significant antibacterial and potential anti-inflammatory properties, alongside its implications in cancer treatment.
- Molecular Formula : C15H12O6
- Molecular Weight : 288.25 g/mol
- CAS Number : 473467-28-6
- Appearance : Orange-yellow solid
- Solubility : Soluble in acetone and DMSO
Antimicrobial Properties
Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial activities. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis (M. tuberculosis) and various fungal strains. Notably, compounds with hydroxyl groups at specific positions showed enhanced antimicrobial efficacy. For instance, a series of synthesized benzofurans displayed minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL against multiple bacterial strains including E. coli and S. aureus .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Benzofuran derivative 1 | E. coli | 0.78 |
| Benzofuran derivative 2 | S. aureus | 3.12 |
| Benzofuran derivative 3 | M. tuberculosis | <0.60 |
Anti-Cancer Activity
The compound has also been identified as a potential anti-cancer agent. Research into benzofuran derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of hydroxyl groups on the benzofuran structure appears to enhance these effects significantly .
Case Studies
-
Antimycobacterial Activity :
In a study evaluating the antitubercular activity of synthesized benzofurans, it was found that specific substitutions on the benzylidene group improved activity against M. tuberculosis strains . The most active compounds had an MIC of approximately 8 μg/mL. -
Antifungal Evaluation :
Another research effort focused on antifungal activities where several benzofuran derivatives were tested against common fungal pathogens. The results indicated that compounds with hydroxyl substitutions exhibited remarkable antifungal activity with MIC values ranging between 14.90 to 29.92 mmol/L .
The biological activities of 2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone can be attributed to:
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism.
- Cell Cycle Modulation : In cancer cells, they may induce cell cycle arrest, leading to reduced proliferation.
Q & A
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
To confirm the structure, employ a combination of 1H/13C NMR, IR, and mass spectrometry . Key NMR signals include:
- Aromatic protons in the 3,4-dihydroxyphenyl group (δ 6.7–7.2 ppm, split into doublets due to vicinal coupling).
- Benzofuranone carbonyl resonance (δ 170–175 ppm in 13C NMR).
- Hydroxyl protons (broad signals at δ 9–12 ppm in DMSO-d6).
Compare spectral data with reference values from natural isolates (e.g., Alphitonia excelsa) and synthetic standards . For IR, expect strong absorption bands for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1705 cm⁻¹) groups .
Q. What are the natural sources of this compound, and how can it be isolated?
The compound occurs in Alphitonia excelsa and Bidens pilosa L. For isolation:
Q. What synthetic routes are available for producing this compound?
A common approach involves acid-catalyzed cyclization of a prenylated flavonoid precursor:
- Start with 3,4-dihydroxyphenylacetic acid and a dihydroxybenzofuranone derivative.
- Use anhydrous HCl in ethanol (60°C, 12 hr) to promote cyclization.
- Purify via recrystallization (water/methanol) to achieve >95% purity .
Advanced Research Questions
Q. How does the compound interact with reactive oxygen species (ROS), and what experimental models validate its antioxidant mechanism?
The o-dihydroxyl groups on the B-ring act as primary ROS scavengers. Methodological validation:
Q. How can conflicting NMR data in synthetic batches be resolved?
Discrepancies (e.g., unexpected δ values or splitting patterns) may arise from:
Q. What in vivo pharmacokinetic parameters should be prioritized for bioavailability studies?
Focus on:
Q. How does the compound’s bioactivity compare to structurally related aurones (e.g., sulfuretin)?
Design a comparative SAR study :
Q. What strategies mitigate oxidative degradation during long-term storage?
- Store in argon-sealed vials at –80°C (degradation <5% over 6 months).
- Avoid aqueous buffers (pH >7 accelerates decomposition).
- Add stabilizers (1 mM ascorbic acid in DMSO stock solutions) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (222–223°C vs. 196°C)?
- Polymorphism : Recrystallize from different solvents (water vs. acetone) to isolate distinct crystal forms.
- Hydration state : Perform TGA to detect water loss (5–10% weight loss at 100–120°C indicates hydrates).
- Impurity profiles : Use DSC to compare thermal events (sharp endotherms for pure samples vs. broad peaks for mixtures) .
Q. Why do bioactivity assays show variability across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
